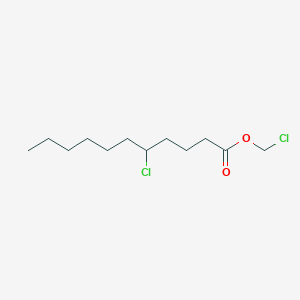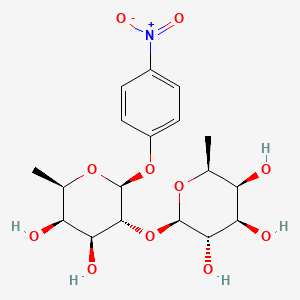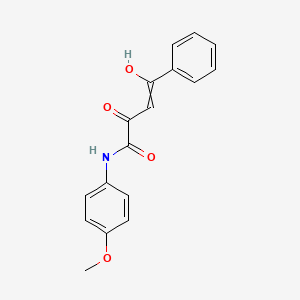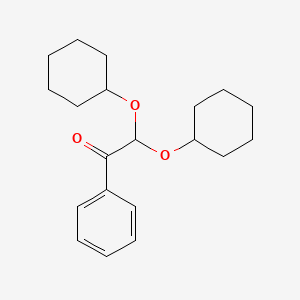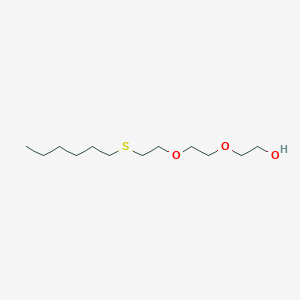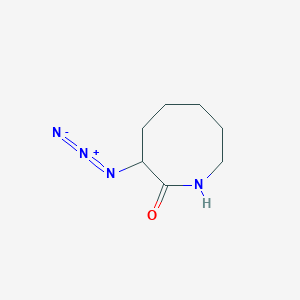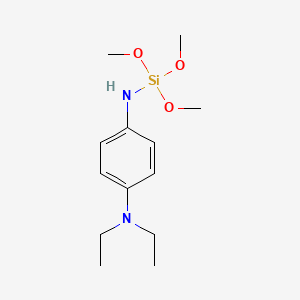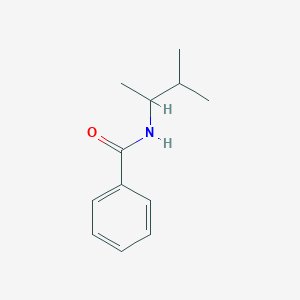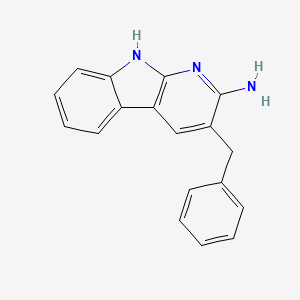
1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- is a heterocyclic aromatic amine. This compound is part of the indole family, which is known for its significant biological and pharmacological activities. The structure of this compound includes a pyridoindole core with an amine group at the second position and a phenylmethyl group at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core .
Another method involves the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents under mild conditions to form the indole ring . The reaction conditions for these methods often include the use of strong acids like hydrochloric acid or sulfuric acid, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ continuous flow reactors to enhance reaction efficiency and product purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of reduced amines and hydrocarbons.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. This compound can bind to DNA and proteins, leading to the formation of adducts that can interfere with cellular processes . The exact pathways involved depend on the specific biological activity being studied, but common targets include enzymes involved in DNA replication and repair, as well as signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-9H-pyrido(2,3-b)indole: Similar structure but lacks the phenylmethyl group.
1-Methyl-1,2,3,4-tetrahydro-β-carboline: Similar indole core but with different substituents.
Uniqueness
1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
79801-93-7 |
|---|---|
Fórmula molecular |
C18H15N3 |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
3-benzyl-9H-pyrido[2,3-b]indol-2-amine |
InChI |
InChI=1S/C18H15N3/c19-17-13(10-12-6-2-1-3-7-12)11-15-14-8-4-5-9-16(14)20-18(15)21-17/h1-9,11H,10H2,(H3,19,20,21) |
Clave InChI |
AUQUJWULXAYVRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC3=C(NC4=CC=CC=C43)N=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)
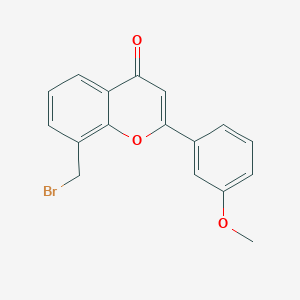



![2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14417217.png)
